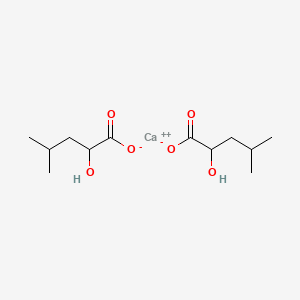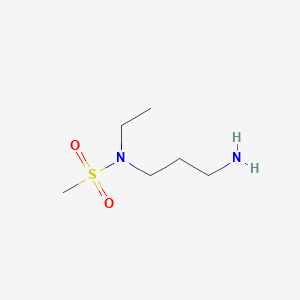
DL-Leucic acid calcium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of DL-Leucic acid calcium involves several steps. One common method starts with the reaction of ethanol, acetoacetamide, sodium ethoxide, and isobutyl bromide to form 2-isobutyl acetoacetamide. This intermediate is then reacted with sodium hypochlorite, followed by distillation to recover chloroform. The resulting product is then reacted with p-toluenesulfonic acid to obtain leucine p-toluenesulfonic acid. Finally, DL-Leucic acid is obtained by reacting leucine p-toluenesulfonic acid with sodium hydroxide and adjusting the pH to 6-6.5 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar chemical reactions but optimized for higher yields and cost-effectiveness. The process may include additional purification steps to ensure the final product meets industry standards for purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
DL-Leucic acid calcium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent amino acid, leucine.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution but often involve acidic or basic catalysts.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields leucine.
Substitution: Results in various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
DL-Leucic acid calcium has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in protein synthesis and muscle growth.
Mecanismo De Acción
DL-Leucic acid calcium exerts its effects through several mechanisms:
Protein Synthesis: It activates the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for protein synthesis in skeletal muscle.
Antimicrobial Activity: It disrupts bacterial cell membranes, causing depolarization, rupture, and subsequent cell death.
Muscle Recovery: Enhances muscle recovery by promoting protein synthesis and reducing protein degradation.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyisocaproic acid (HICA): Another metabolite of leucine with similar muscle-building properties.
β-Hydroxy-β-methylbutyrate (HMB): A leucine metabolite known for its ability to enhance muscle mass and strength.
Uniqueness
DL-Leucic acid calcium is unique due to its dual role in promoting muscle growth and exhibiting antimicrobial properties. Unlike HICA and HMB, which are primarily focused on muscle health, this compound also offers potential benefits in food preservation and antimicrobial applications .
Propiedades
Número CAS |
93778-33-7 |
|---|---|
Fórmula molecular |
C6H12CaO3 |
Peso molecular |
172.24 g/mol |
Nombre IUPAC |
calcium;2-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C6H12O3.Ca/c1-4(2)3-5(7)6(8)9;/h4-5,7H,3H2,1-2H3,(H,8,9); |
Clave InChI |
KAVLLMCTVOLYGI-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)[O-])O.CC(C)CC(C(=O)[O-])O.[Ca+2] |
SMILES canónico |
CC(C)CC(C(=O)O)O.[Ca] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5H-Thieno[3,2-b]pyrrol-5-one, 2-chloro-4,6-dihydro-](/img/structure/B3308310.png)
![({4-[(Ethylamino)methyl]phenyl}methyl)dimethylamine](/img/structure/B3308315.png)
![[1-(5-Chlorothiophen-2-yl)cyclopentyl]methanamine](/img/structure/B3308316.png)

![2-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B3308339.png)
amine](/img/structure/B3308344.png)
amine](/img/structure/B3308354.png)



